(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of two phenyl groups attached to the pyrimidine ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde and urea in the presence of a base such as sodium ethoxide.
Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride can be compared with other pyrimidine derivatives, such as:
(4,6-Dimethylpyrimidin-2-YL)methanamine hydrochloride: Similar in structure but with methyl groups instead of phenyl groups.
(4,6-Diphenylpyrimidin-2-amine): Lacks the methanamine group.
(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride: Contains an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core with two phenyl groups at the 4 and 6 positions, enhancing its lipophilicity and potentially influencing its biological interactions. The hydrochloride salt form improves solubility, making it suitable for various biological assays.
Structure Overview
Feature | Description |
---|---|
Molecular Formula | C12H12ClN3 |
Molecular Weight | 239.69 g/mol |
IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Compounds similar to (4,6-Diphenylpyrimidin-2-YL)methanamine have shown promising anticancer properties. For instance, derivatives with modifications at the pyrimidine ring have demonstrated enhanced potency against various cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown potential in inhibiting the NS5B RNA polymerase of the hepatitis C virus, which is crucial for viral replication .
- Receptor Binding : Studies have indicated that (4,6-Diphenylpyrimidin-2-YL)methanamine can interact with biological receptors, influencing signaling pathways that may lead to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced cytotoxicity against breast cancer cells.
- Inhibition of Viral Replication : In vitro assays demonstrated that this compound inhibited NS5B polymerase activity with an IC50 value indicating potent antiviral activity .
The mechanism by which (4,6-Diphenylpyrimidin-2-YL)methanamine exerts its biological effects is primarily through:
- Binding Affinity : The compound binds to specific active sites on enzymes or receptors, inhibiting their function and altering downstream signaling pathways.
- Structural Modifications : Variations in the structure can lead to different binding affinities and biological activities. For example, the introduction of electron-withdrawing groups can enhance potency against certain targets .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals variations in their biological activities based on structural differences:
Compound Name | Structural Features | Anticancer Activity | Viral Inhibition |
---|---|---|---|
4,6-Diphenylpyrimidine | Two phenyl groups on pyrimidine | Strong | Moderate |
5-Fluoro-4,6-diphenylpyrimidine | Fluorine substitution | Increased potency | Low |
N-(4-hydroxyphenyl)-4,6-diphenylpyrimidin-2-amine | Hydroxy group addition | Moderate | High |
Properties
CAS No. |
1196146-40-3 |
---|---|
Molecular Formula |
C17H16ClN3 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
(4,6-diphenylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C17H15N3.ClH/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14;/h1-11H,12,18H2;1H |
InChI Key |
JTHJLVUKDYCOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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